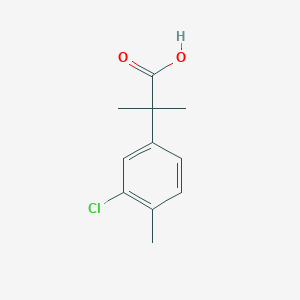

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-(3-cloro-4-metilfenil)-2-metilpropanoico es un compuesto orgánico con una fórmula molecular de C10H11ClO2. Este compuesto se caracteriza por la presencia de un grupo cloro y metilo unidos a un anillo fenilo, que está conectado a un grupo ácido propanoico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2-(3-cloro-4-metilfenil)-2-metilpropanoico normalmente implica la reacción de cloruro de 3-cloro-4-metilbencilo con un nucleófilo adecuado, como un anión carboxilato. La reacción se realiza generalmente en presencia de una base, como hidróxido de sodio, para facilitar la reacción de sustitución nucleofílica. Las condiciones de reacción suelen incluir la reflujo de los reactivos en un disolvente adecuado, como etanol o metanol, para obtener el producto deseado.

Métodos de Producción Industrial

En un entorno industrial, la producción de ácido 2-(3-cloro-4-metilfenil)-2-metilpropanoico puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso también puede incluir pasos de purificación, como recristalización o cromatografía, para obtener el compuesto con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2-(3-cloro-4-metilfenil)-2-metilpropanoico puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.

Sustitución: El grupo cloro se puede sustituir por otros nucleófilos, como aminas o tioles, para formar nuevos derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se suelen utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como el amoníaco (NH3) o el tiolato de sodio (NaSMe) se pueden utilizar en condiciones básicas.

Principales Productos Formados

Oxidación: Formación de ácido 3-cloro-4-metilbenzoico.

Reducción: Formación de alcohol 3-cloro-4-metilbencílico.

Sustitución: Formación de 3-cloro-4-metilamina o 3-cloro-4-metilfeniltiol.

Aplicaciones Científicas De Investigación

El ácido 2-(3-cloro-4-metilfenil)-2-metilpropanoico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.

Medicina: Se explora como precursor para el desarrollo de agentes farmacéuticos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del ácido 2-(3-cloro-4-metilfenil)-2-metilpropanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos cloro y metilo en el anillo fenilo pueden influir en la afinidad de unión y la especificidad del compuesto. El grupo ácido propanoico también puede desempeñar un papel en la solubilidad y la biodisponibilidad del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido 3-cloro-4-metilfenilborónico

- Isocionato de 3-cloro-4-metilfenilo

- N-(3-Cloro-4-metilfenil)-2-metilpentanamida

Singularidad

El ácido 2-(3-cloro-4-metilfenil)-2-metilpropanoico es único debido a su patrón de sustitución específico en el anillo fenilo y la presencia de un grupo ácido propanoico. Esta combinación de características estructurales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring and a branched carboxylic acid structure, which can influence its interaction with biological targets. The presence of the chloro and methyl groups can enhance lipophilicity and modulate binding affinities to various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways. The compound has been shown to inhibit phospholipase A2 (PLA2), an enzyme that plays a crucial role in the release of arachidonic acid, leading to the production of pro-inflammatory mediators .

| Target Enzyme | Effect | Biological Outcome |

|---|---|---|

| Phospholipase A2 | Inhibition | Reduced inflammation |

| Cyclooxygenase (COX) | Potential inhibition | Decreased prostaglandin synthesis |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting the production of cytokines and other inflammatory mediators.

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Effects : Preliminary investigations indicate that it may possess antimicrobial properties against certain bacterial strains.

Case Studies

- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation in a mouse model of arthritis. The results indicated a decrease in paw swelling and inflammatory markers compared to control groups .

- Anticancer Activity : In a cell line study, this compound was tested against breast cancer cells (MCF-7) and showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

- Microbial Inhibition : In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Propiedades

Fórmula molecular |

C11H13ClO2 |

|---|---|

Peso molecular |

212.67 g/mol |

Nombre IUPAC |

2-(3-chloro-4-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13ClO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

Clave InChI |

ASPVDACOZZUXEB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C(C)(C)C(=O)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.